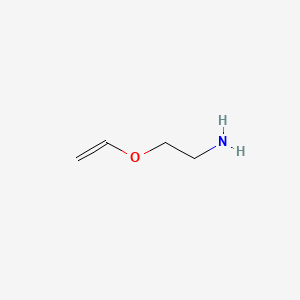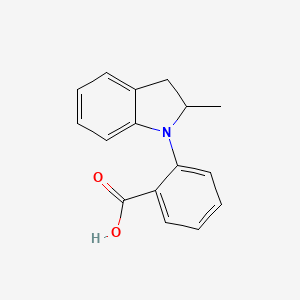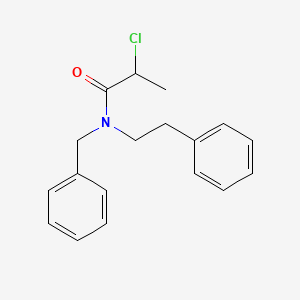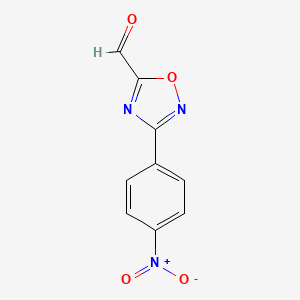
2-(Vinyloxy)ethanamine
Overview
Description
2-(Vinyloxy)ethanamine is an organic compound with the molecular formula C4H9NO It is characterized by the presence of a vinyloxy group (-O-CH=CH2) attached to an ethanamine backbone
Mechanism of Action
Target of Action
It’s known that ethanolamines, a class of compounds to which 2-(vinyloxy)ethanamine belongs, are widely distributed in biological tissues and are components of lecithin .
Mode of Action
It’s known that this compound can react with vinyl acetate in several different ways, depending on the reaction conditions . In the absence of heating and initiator, acylation of the this compound predominates .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Vinyloxy)ethanamine are not fully understood. It is known that the presence of an amino group in an alkyl vinyl ether somewhat lowers the latter’s activity in reaction with cyclopentadiene . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that this compound and vinyl acetate react together in several different ways, depending on the reaction conditions
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It is known that the yield of the monoadduct is raised by an increase in the excess of vinyl ether and in the reaction time . This suggests that the effects of this compound may change over time in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Vinyloxy)ethanamine can be synthesized through several methods. One common approach involves the reaction of ethanolamine with acetylene in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction typically occurs under pressure and at elevated temperatures to facilitate the formation of the vinyloxy group .
Another method involves the transvinylation of ethanolamine with vinyl ethers or esters in the presence of mercury salts.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of catalysts and optimized reaction conditions is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Vinyloxy)ethanamine undergoes various types of chemical reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.
Polymerization: Copolymerization with monomers such as methyl methacrylate to form copolymers.
Diene Synthesis: Reaction with dienes such as cyclopentadiene to form Diels-Alder adducts.
Common Reagents and Conditions
Acylation: Acyl chlorides or anhydrides, often in the presence of a base such as pyridine.
Polymerization: Benzoyl peroxide as an initiator for free radical polymerization.
Diene Synthesis: Cyclopentadiene, typically at room temperature or slightly elevated temperatures.
Major Products Formed
Acylation: N-acetyl-2-(vinyloxy)ethylamine and related derivatives.
Polymerization: Copolymers with varying properties depending on the monomers used.
Diene Synthesis: Mono- and diadducts with cyclopentadiene.
Scientific Research Applications
2-(Vinyloxy)ethanamine has several applications in scientific research:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with unique properties.
Pharmaceuticals: Potential use in drug development due to its ability to form stable derivatives and conjugates.
Materials Science: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(Vinylthio)ethanamine: Similar structure but with a vinylthio group (-S-CH=CH2) instead of a vinyloxy group.
N,N-Dimethyl-2-(vinyloxy)ethanamine: Contains additional methyl groups on the nitrogen atom.
N,N-Diethyl-2-(vinyloxy)ethanamine: Contains additional ethyl groups on the nitrogen atom.
Uniqueness
2-(Vinyloxy)ethanamine is unique due to its ability to undergo a wide range of chemical reactions, making it versatile for various applications. Its vinyloxy group provides reactivity that is not present in similar compounds with different substituents, allowing for the formation of diverse derivatives and polymers .
Properties
IUPAC Name |
2-ethenoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-6-4-3-5/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYHHQSTMVVZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26568-78-5 | |
| Details | Compound: Ethanamine, 2-(ethenyloxy)-, homopolymer | |
| Record name | Ethanamine, 2-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26568-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80985366 | |
| Record name | 2-(Ethenyloxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-29-0, 6680-12-2 | |
| Record name | 2-Aminoethyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethenyloxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde](/img/structure/B3429208.png)



![2-[5-(Chloromethyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile](/img/structure/B3429223.png)

![11-Cyclopentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3429228.png)
![3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3429236.png)




